molecular formula C20H24N2O3 B251634 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Número de catálogo: B251634
Peso molecular: 340.4 g/mol
Clave InChI: TULZDPSMFPDFNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as DMXAA and is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells.

Mecanismo De Acción

The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system to fight cancer cells by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, which are essential for the immune system to fight cancer cells. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. DMXAA has been shown to have a short half-life in the body, which limits its effectiveness as an antitumor agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMXAA has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent antitumor activity in preclinical studies. DMXAA is also relatively easy to synthesize and purify. However, DMXAA has a short half-life in the body, which limits its effectiveness as an antitumor agent. DMXAA also has limited solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of DMXAA. One direction is to develop new formulations of DMXAA that have improved solubility and pharmacokinetic properties. Another direction is to investigate the use of DMXAA in combination with other antitumor agents to enhance its effectiveness. The use of DMXAA in combination with immunotherapy agents is also an area of active research. Finally, the development of biomarkers to predict the response to DMXAA treatment is an important area of future research.
Conclusion:
DMXAA is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells. DMXAA has several advantages and limitations for lab experiments, and there are several future directions for its study. DMXAA has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully understand its potential therapeutic applications.

Métodos De Síntesis

DMXAA can be synthesized using a multi-step procedure. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetamide with 2-(4-morpholinyl)aniline to form 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide. The final product can be purified using column chromatography.

Aplicaciones Científicas De Investigación

DMXAA has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent and has been shown to have potent antitumor activity in preclinical studies. DMXAA has been shown to activate the immune system to fight cancer cells by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).

Propiedades

Fórmula molecular

C20H24N2O3

Peso molecular

340.4 g/mol

Nombre IUPAC

2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-15-11-16(2)13-17(12-15)25-14-20(23)21-18-5-3-4-6-19(18)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)

Clave InChI

TULZDPSMFPDFNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

SMILES canónico

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.